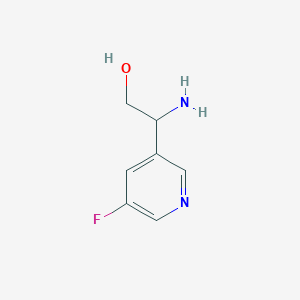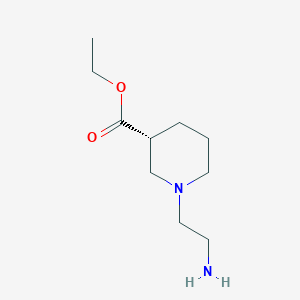![molecular formula C9H9ClN2O B12976703 7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Craft reaction to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Further reactions with ethylene glycol and subsequent reduction and de-ketalation steps yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For example, the use of isocyanide reagents in one-pot condensation reactions has been reported to produce imidazobenzodiazepine intermediates, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one has been extensively studied for its applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound has shown potential in modulating biological pathways and has been used in studies related to neurotransmitter regulation.
Medicine: Its pharmacological properties make it a candidate for developing new therapeutic agents for treating CNS disorders.
Industry: The compound’s unique chemical structure allows for its use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The compound’s binding to these receptors modulates the opening of chloride channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: An imidazobenzodiazepine with potent sedative and hypnotic effects.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic properties.
Uniqueness
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is unique due to its specific chemical structure, which allows for distinct interactions with GABA receptors compared to other benzodiazepines. This uniqueness contributes to its varied pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
7-chloro-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)11-4-3-9(13)12-7/h1-2,5,11H,3-4H2,(H,12,13) |
InChI Key |
AFDKVXIBMVWKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
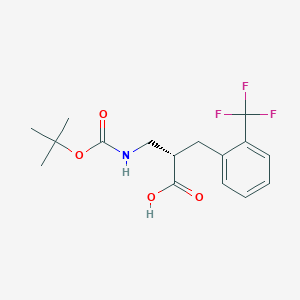
![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
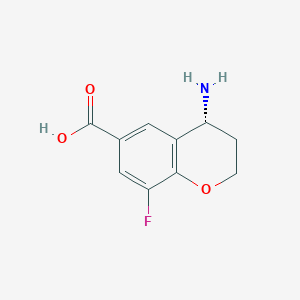
![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
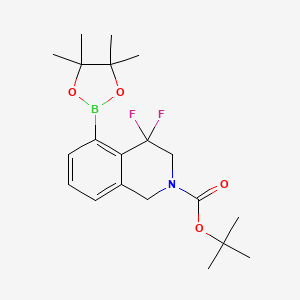
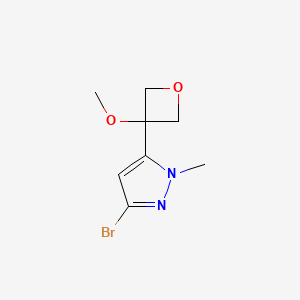
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
